
2-Methyl-5-nitro-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-nitro-1,3-dioxane is an organic compound with the molecular formula C5H9NO4 It is a member of the 1,3-dioxane family, which are six-membered cyclic acetals
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-5-nitro-1,3-dioxane can be synthesized through the reaction of 2-bromo-2-nitropropane-1,3-diol with a suitable catalyst. One method involves slurrying 2-bromo-2-nitropropane-1,3-diol with p-toluenesulfonic acid in benzene . The reaction conditions typically require refluxing the mixture to facilitate the formation of the dioxane ring.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The removal of water from the reaction mixture using a Dean-Stark apparatus is a common technique to drive the reaction to completion .
化学反应分析
Types of Reactions
2-Methyl-5-nitro-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a nickel catalyst.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a nickel catalyst or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Products include amines or hydroxylamines.
Substitution: Products vary depending on the nucleophile used but can include amines, thiols, or other substituted dioxanes.
科学研究应用
2-Methyl-5-nitro-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties due to the presence of the nitro group.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Used in the production of fine chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 2-Methyl-5-nitro-1,3-dioxane involves the interaction of its nitro group with biological molecules. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in the inhibition of enzyme activity and disruption of microbial growth .
相似化合物的比较
Similar Compounds
5-Bromo-2-methyl-5-nitro-1,3-dioxane: Similar structure but with a bromine atom at the 5-position.
2-Methyl-5-nitroimidazole: Contains a nitro group but has an imidazole ring instead of a dioxane ring.
Uniqueness
2-Methyl-5-nitro-1,3-dioxane is unique due to its specific combination of a nitro group and a dioxane ring, which imparts distinct chemical and biological properties. Its stability across a wide pH range and its potential antimicrobial activity make it a valuable compound for various applications .
属性
CAS 编号 |
53898-39-8 |
|---|---|
分子式 |
C5H9NO4 |
分子量 |
147.13 g/mol |
IUPAC 名称 |
2-methyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C5H9NO4/c1-4-9-2-5(3-10-4)6(7)8/h4-5H,2-3H2,1H3 |
InChI 键 |
UABHEPDVCHAVPW-UHFFFAOYSA-N |
规范 SMILES |
CC1OCC(CO1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


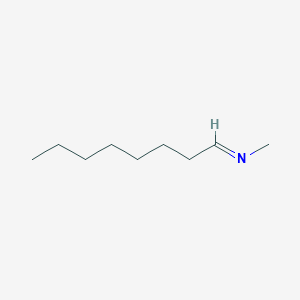
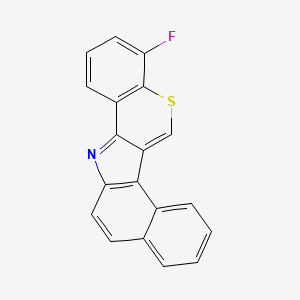
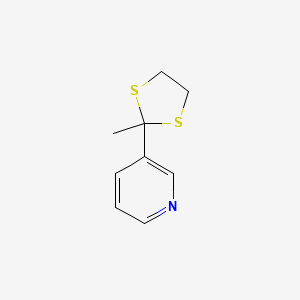
![{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14648660.png)
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)
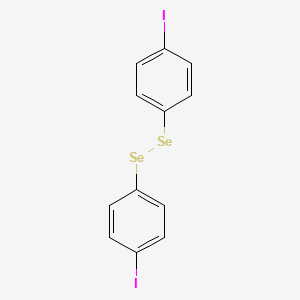
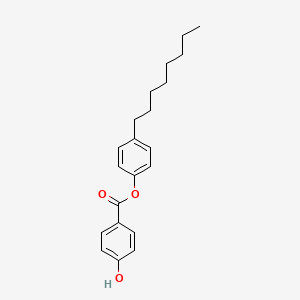
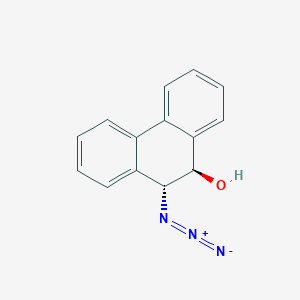

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)
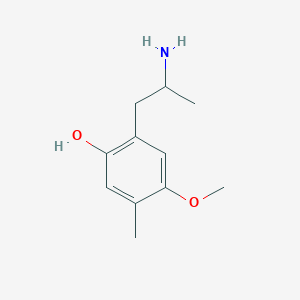
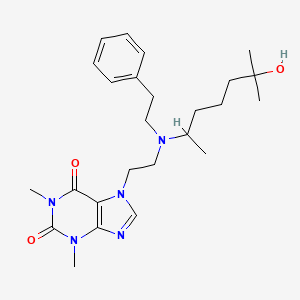
propanedioate](/img/structure/B14648719.png)

